
4-(4-Ethylpiperazin-1-yl)-2-methyl-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is a complex organic compound that belongs to the class of substituted benzenamines. This compound is characterized by the presence of a benzenamine core substituted with a 4-ethyl-1-piperazinyl group, a methyl group at the 2-position, and a nitro group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylbenzenamine followed by the introduction of the 4-ethyl-1-piperazinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids for nitration and suitable solvents for the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzenamine core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzenamine core.
Applications De Recherche Scientifique
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-(4-ethyl-1-piperazinyl)-: Lacks the nitro and methyl groups.
Benzenamine, 2-methyl-6-nitro-: Lacks the 4-ethyl-1-piperazinyl group.
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-: Lacks the nitro group.
Uniqueness
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H20N4O2 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4-(4-ethylpiperazin-1-yl)-2-methyl-6-nitroaniline |
InChI |
InChI=1S/C13H20N4O2/c1-3-15-4-6-16(7-5-15)11-8-10(2)13(14)12(9-11)17(18)19/h8-9H,3-7,14H2,1-2H3 |
Clé InChI |
INFDPYBGLBLKRL-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC(=C(C(=C2)C)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


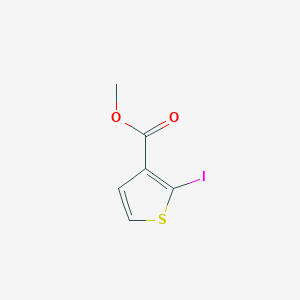
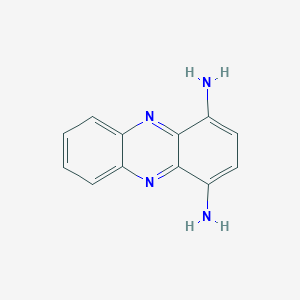

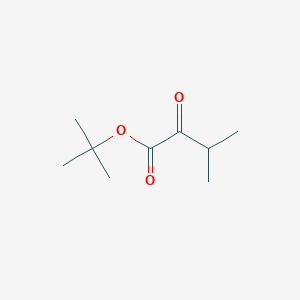
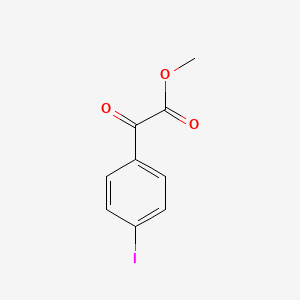
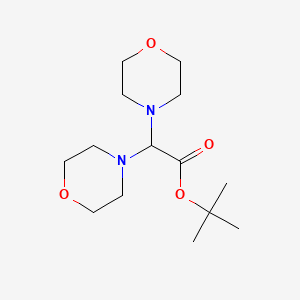
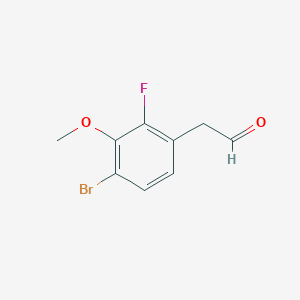

![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
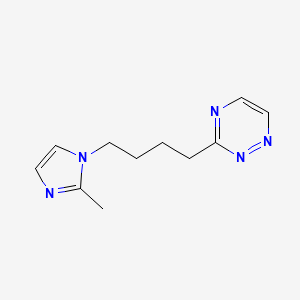

![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)
![3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B13121695.png)
![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
